molecular formula C13H20N4O2S B2666716 2-Cyclopropyl-5-(pyrrolidin-1-ylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine CAS No. 2034294-73-8

2-Cyclopropyl-5-(pyrrolidin-1-ylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

Cat. No.: B2666716
CAS No.: 2034294-73-8
M. Wt: 296.39
InChI Key: YQUFJUOLGJFZST-UHFFFAOYSA-N
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Description

The compound appears to contain a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for treating various diseases .


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrolidine derivatives can be synthesized from different cyclic or acyclic precursors . The process often involves ring construction or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The compound likely has a complex structure due to the presence of multiple rings and functional groups. The pyrrolidine ring contributes to the molecule’s stereochemistry .


Chemical Reactions Analysis

The compound’s reactivity would depend on its exact structure. Pyrrolidine derivatives can undergo various chemical reactions, including those involving the opening of the ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Pyrrolidine derivatives can have diverse physicochemical properties .

Scientific Research Applications

Synthesis of Potential Anticancer Agents

Research on imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, structurally related to the compound , highlights their development as potential anticancer agents. These compounds, including 1,2-dihydropyrido[3,4-b]pyrazines, have shown significant antitumor activity and mitotic inhibition in mice. This area of research emphasizes the potential of such compounds in cancer therapy, suggesting a possible application of 2-Cyclopropyl-5-(pyrrolidin-1-ylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine in similar therapeutic contexts (Temple et al., 1987).

Color Tuning in Iridium Complexes

The study on heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes with tetrazolate chelate ligands, which include pyrazinyl derivatives, provides insights into the application of such compounds in color tuning for organic light-emitting devices. This suggests potential research applications of this compound in the development of materials for electronic and photophysical applications (Stagni et al., 2008).

Antimicrobial and Anticonvulsant Properties

Further research demonstrates the synthesis and evaluation of pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines for their antimicrobial and anticonvulsant properties. These studies provide a framework for investigating the biological activities of structurally similar compounds, hinting at possible antimicrobial or anticonvulsant applications for this compound (Zaki et al., 2016).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Pyrrolidine derivatives can have various biological activities .

Safety and Hazards

The safety and hazards associated with the compound would depend on its exact structure and biological activity. It’s important to note that compounds for test and assay use are not meant for administration to humans or animals .

Future Directions

The future research directions would likely involve further exploration of the compound’s biological activity and potential applications in medicinal chemistry .

Properties

IUPAC Name

2-cyclopropyl-5-pyrrolidin-1-ylsulfonyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2S/c18-20(19,15-5-1-2-6-15)16-7-8-17-12(10-16)9-13(14-17)11-3-4-11/h9,11H,1-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQUFJUOLGJFZST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)N2CCN3C(=CC(=N3)C4CC4)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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